

An In-depth Technical Guide to Compounds Potentially Designated as T-808

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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

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Introduction

The designation "**T-808**" is ambiguous in scientific literature and can refer to several distinct chemical entities. This guide provides a comprehensive overview of the three most probable candidates for researchers, scientists, and drug development professionals: T808, a PET ligand for tau imaging; BLU-808, a wild-type KIT inhibitor; and M-808, a menin-MLL inhibitor. Each of these compounds has a unique chemical structure, mechanism of action, and set of experimental protocols associated with its study.

T808: A Selective PET Ligand for Tau Aggregate Imaging

T808, also known as AV-680, is a radiolabeled small molecule designed for the in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET).^{[1][2]}

Chemical Structure and Properties

T808 is a benzimidazole pyrimidine derivative.^{[1][2]}

Property	Value
Chemical Formula	C ₁₆ H ₁₃ FN ₄ O
Molecular Weight	296.30 g/mol
CAS Number	1320211-61-7[1]

Mechanism of Action

[¹⁸F]T808 is a PET tracer that selectively binds to paired helical filament (PHF)-tau aggregates in the brain.[1] This binding allows for the non-invasive visualization and quantification of tau pathology in living subjects. It exhibits a high binding affinity for tau aggregates with a 25 to 27-fold selectivity over β -amyloid plaques.[1][2] However, it has been noted that [¹⁸F]T808 can undergo defluorination in vivo, which can affect image quality.[3]

Experimental Protocols

The synthesis of the T808 standard and its mesylate precursor (T808P) can be achieved in six steps.[4] The radiosynthesis of [¹⁸F]T808 involves a nucleophilic substitution reaction.[4][5]

Protocol:

- **Fluoride-18 Production:** [¹⁸F]Fluoride is produced via a cyclotron.
- **Azeotropic Drying:** The [¹⁸F]fluoride is dried with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.
- **Nucleophilic Substitution:** The dried [¹⁸F]fluoride is reacted with the T808P precursor in DMSO at an elevated temperature.[5]
- **Purification:** The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
- **Formulation:** The purified [¹⁸F]T808 is formulated in a physiologically compatible solution for injection.

- **Quality Control:** The final product is tested for radiochemical purity, specific activity, and sterility.

Competitive binding assays are used to determine the binding affinity (K_d) of T808 to tau aggregates.

Protocol:

- **Tissue Preparation:** Homogenates of postmortem human brain tissue from Alzheimer's disease patients are prepared.
- **Incubation:** The brain homogenates are incubated with a known concentration of radiolabeled T808 and varying concentrations of unlabeled T808 (or other competing ligands).
- **Separation:** Bound and free radioligand are separated by filtration.
- **Quantification:** The amount of bound radioligand is quantified using a gamma counter.
- **Data Analysis:** The data are analyzed to calculate the dissociation constant (K_d).

Visualization



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Caption: Workflow of [^{18}F]T808 for PET imaging of tau aggregates.

BLU-808: A Potent and Selective Wild-Type KIT Inhibitor

BLU-808 is an investigational, orally bioavailable small molecule inhibitor of wild-type KIT, a receptor tyrosine kinase that plays a crucial role in the survival and activation of mast cells.[6] It is being developed for the treatment of mast cell-driven diseases, such as chronic urticaria.[7]

Chemical Structure and Properties

Property	Value
Target	Wild-type c-Kit
Administration	Oral
Half-life	Approximately 40 hours[8]

Mechanism of Action

BLU-808 is a highly potent and selective inhibitor of wild-type KIT.[8] By inhibiting KIT, BLU-808 modulates mast cell activity, which is a key driver in many allergic and inflammatory diseases. [9] Preclinical studies have shown that BLU-808 can lead to a dose-dependent reduction in mast cells.[8]

Quantitative Data

Parameter	Value	Cell Line/Assay
pKIT IC ₅₀	0.37 nM	Cellular assay[4][8]
WT KIT-dependent proliferation IC ₅₀	1.3 nM	Cellular assay[4][8]
Histamine release IC ₅₀	2.7 - 8.6 nM	Human CD34+ derived mast cells[4]
CD63 expression IC ₅₀	2.7 nM	Human CD34+ derived mast cells[4]

Experimental Protocols

To determine the inhibitory activity of BLU-808 on KIT phosphorylation.

Protocol:

- Cell Culture: Mast cell lines (e.g., M-07e or UT-7) are cultured in appropriate media.[8]
- Compound Treatment: Cells are treated with varying concentrations of BLU-808.

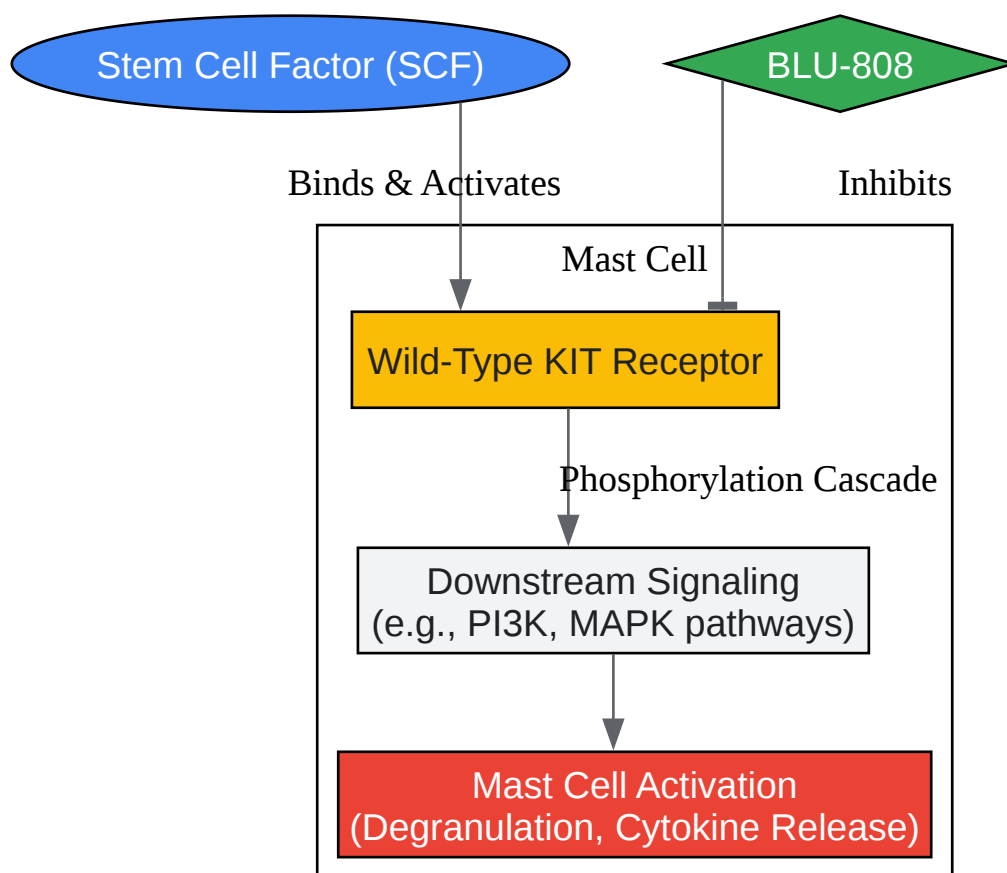
- Stimulation: Cells are stimulated with stem cell factor (SCF) to induce KIT phosphorylation.
- Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.
- Western Blotting: Phosphorylated KIT (pKIT) and total KIT levels are assessed by Western blotting using specific antibodies.
- Densitometry: Band intensities are quantified to determine the IC₅₀ value.

To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of BLU-808.

Protocol:

- Study Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is used.[\[8\]](#)
- Participant Recruitment: Healthy adult volunteers are enrolled.
- Dosing: Participants receive single or multiple oral doses of BLU-808 or placebo.[\[8\]](#)
- Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of BLU-808 and its pharmacokinetic profile.[\[8\]](#)
- Pharmacodynamic Analysis: Serum tryptase levels are measured as a biomarker of mast cell activity.[\[8\]](#)

Visualization



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Caption: Inhibition of the wild-type KIT signaling pathway by BLU-808 in mast cells.

M-808: A Covalent Inhibitor of the Menin-MLL Interaction

M-808 is a highly potent and efficacious covalent inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[10] It is being investigated as a potential therapeutic for acute leukemias with MLL rearrangements.[11]

Chemical Structure and Properties

Property	Value
Chemical Formula	C ₄₅ H ₆₃ FN ₆ O ₅ S[11]
Molecular Weight	819.09 g/mol [11]
CAS Number	2377335-74-3[11]

Mechanism of Action

M-808 covalently binds to cysteine 329 (Cys329) in menin, disrupting its interaction with MLL fusion proteins.[10] This interaction is critical for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7] [12] By inhibiting this interaction, M-808 leads to the suppression of these genes and subsequent inhibition of leukemia cell growth.

Quantitative Data

Parameter	Value	Cell Line
Binding IC ₅₀ (Menin-MLL)	2.6 nM	N/A[10]
Cell Growth Inhibition IC ₅₀	1 nM	MV4;11[10]
Cell Growth Inhibition IC ₅₀	4 nM	MOLM-13[10]
Cell Growth Inhibition IC ₅₀	2.8 nM	HL-60

Experimental Protocols

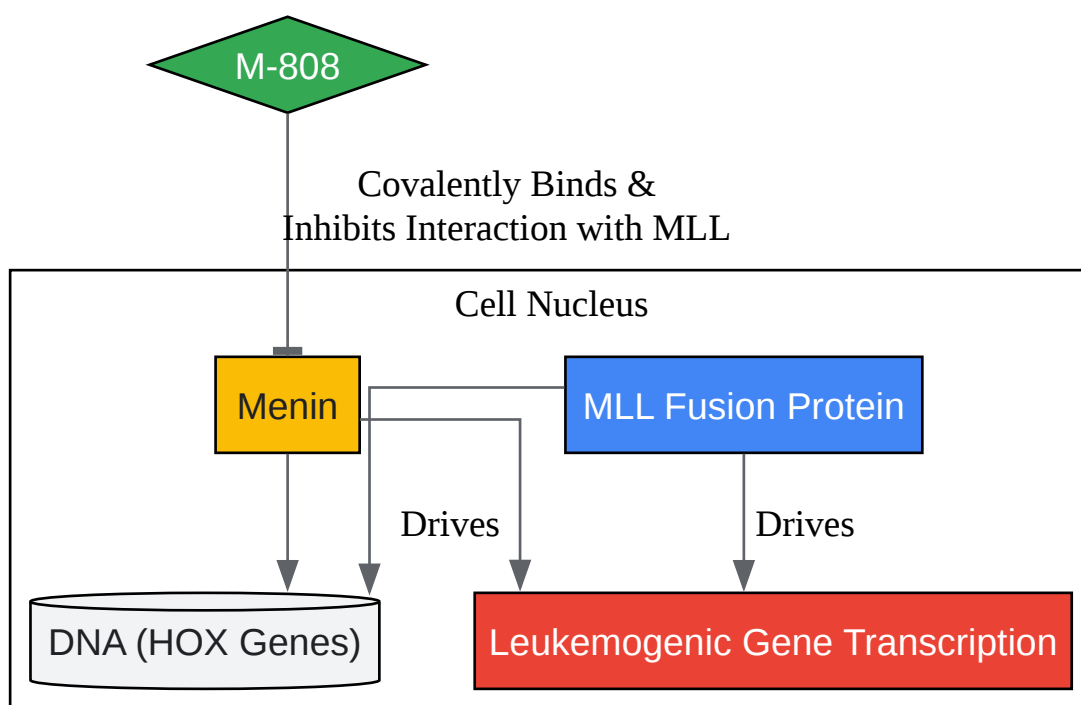
To evaluate the in vivo anti-tumor efficacy of M-808.

Protocol:

- Cell Culture: MV4;11 human leukemia cells are cultured in appropriate media.
- Animal Model: Severe combined immunodeficient (SCID) mice are used.[10]
- Tumor Implantation: MV4;11 cells are subcutaneously or intravenously injected into the mice.

- **Compound Administration:** Once tumors are established, mice are treated with M-808 (e.g., 25 mg/kg, intravenously, every other day) or a vehicle control.[10]
- **Tumor Measurement:** Tumor volume is measured regularly with calipers.
- **Toxicity Monitoring:** Animal weight and general health are monitored for signs of toxicity.
- **Endpoint Analysis:** At the end of the study, tumors are excised for further analysis (e.g., gene expression).

Visualization



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Caption: M-808 disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene transcription.

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